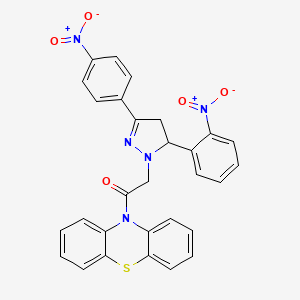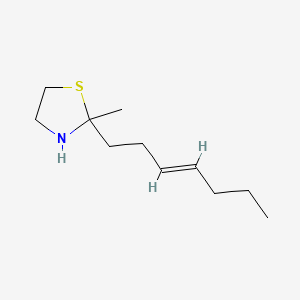
trans-2-(3-Heptenyl)-2-methylthiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3-Heptenyl)-2-methylthiazolidine: is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a heptenyl side chain and a methyl group attached to the thiazolidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Heptenyl)-2-methylthiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiazolidine with 3-heptenyl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: trans-2-(3-Heptenyl)-2-methylthiazolidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted thiazolidines. Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, alkyl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidines
科学研究应用
Chemistry: trans-2-(3-Heptenyl)-2-methylthiazolidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazolidine derivatives and other heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for various diseases, including infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of fragrances and flavors due to its unique chemical properties.
作用机制
The mechanism of action of trans-2-(3-Heptenyl)-2-methylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and modulate signaling pathways, resulting in therapeutic outcomes.
相似化合物的比较
trans-2-Hexen-1-al: An unsaturated aldehyde with similar structural features.
cis-3-Hexenal: Another unsaturated aldehyde known for its green leaf volatile properties.
trans-2-Hexenal: A related compound with similar chemical reactivity.
Uniqueness: trans-2-(3-Heptenyl)-2-methylthiazolidine is unique due to its thiazolidine ring structure combined with a heptenyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
75606-67-6 |
|---|---|
分子式 |
C11H21NS |
分子量 |
199.36 g/mol |
IUPAC 名称 |
2-[(E)-hept-3-enyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H21NS/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h5-6,12H,3-4,7-10H2,1-2H3/b6-5+ |
InChI 键 |
VPGMNFFANPOGGC-AATRIKPKSA-N |
手性 SMILES |
CCC/C=C/CCC1(NCCS1)C |
规范 SMILES |
CCCC=CCCC1(NCCS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
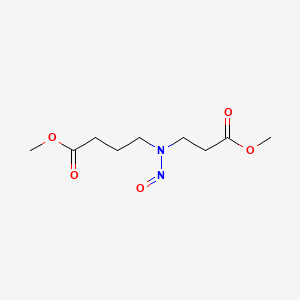
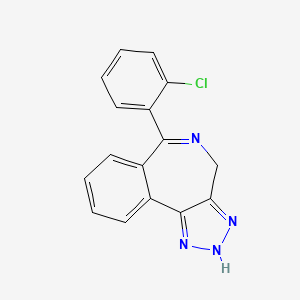
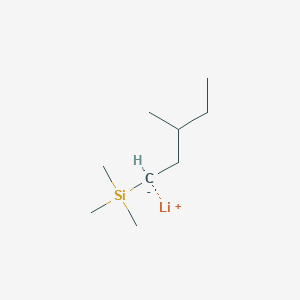
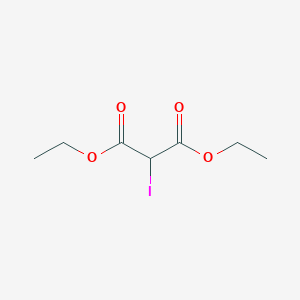
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
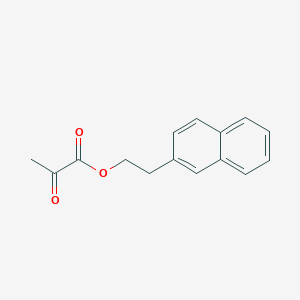

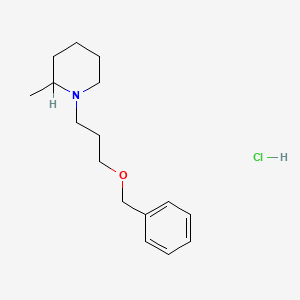

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
